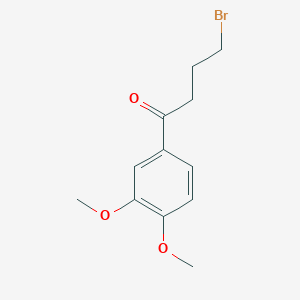![molecular formula C20H22O2 B14341922 1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} CAS No. 105985-29-3](/img/structure/B14341922.png)
1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is an organic compound with the molecular formula C20H22O2 It is a derivative of bisphenol, where the phenolic groups are substituted with prop-2-en-1-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} typically involves the reaction of 1,2-dibromoethane with 4-[(prop-2-en-1-yl)oxy]phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the phenolic groups. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} has several scientific research applications:
Materials Science: Used in the synthesis of polymers and resins with enhanced mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of prop-2-en-1-yloxy groups.
1,1’-(Ethane-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups, leading to different reactivity and applications.
1,1’-(Ethane-1,2-diyl)bis[4-bromobenzene]: Bromine atoms instead of prop-2-en-1-yloxy groups, affecting its chemical behavior.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene} is unique due to the presence of prop-2-en-1-yloxy groups, which impart specific reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
105985-29-3 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
1-prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H22O2/c1-3-15-21-19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22-16-4-2/h3-4,7-14H,1-2,5-6,15-16H2 |
InChIキー |
CBBAMBQOXQDJNF-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
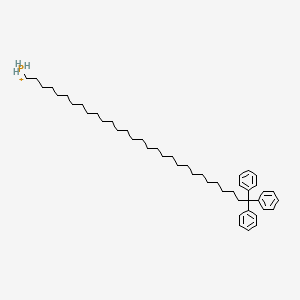

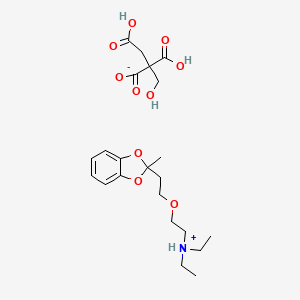

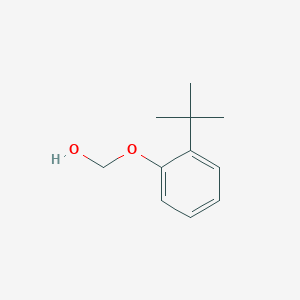
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
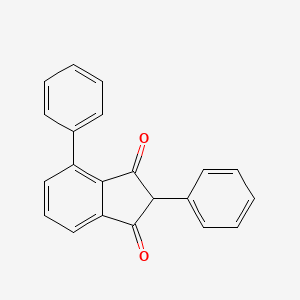
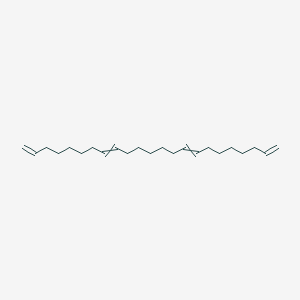

![(3E)-5,5,5-trichloro-3-[hydroxy(phenyl)methylidene]-4-iminopentan-2-one](/img/structure/B14341902.png)
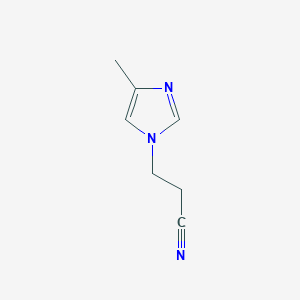
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
